Cas no 1805500-75-7 (5-bromo-3-fluoro-2-iodophenol)

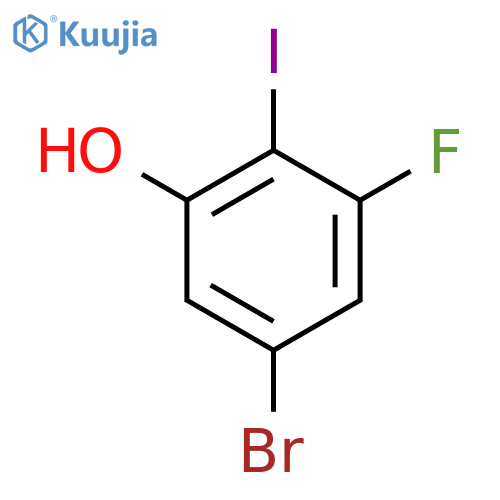

5-bromo-3-fluoro-2-iodophenol structure

商品名:5-bromo-3-fluoro-2-iodophenol

CAS番号:1805500-75-7

MF:C6H3BrFIO

メガワット:316.894296884537

MDL:MFCD27756663

CID:4618525

PubChem ID:74892835

5-bromo-3-fluoro-2-iodophenol 化学的及び物理的性質

名前と識別子

-

- PS-10211

- MFCD27756663

- CS-0194508

- 5-Bromo-3-fluoro-2-iodophenol

- E93128

- 1805500-75-7

- AKOS037655268

- 5-bromo-3-fluoro-2-iodophenol

-

- MDL: MFCD27756663

- インチ: 1S/C6H3BrFIO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H

- InChIKey: MWUXAOMZMWNGMH-UHFFFAOYSA-N

- ほほえんだ: IC1C(=CC(=CC=1O)Br)F

計算された属性

- せいみつぶんしりょう: 315.83960g/mol

- どういたいしつりょう: 315.83960g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 20.2Ų

5-bromo-3-fluoro-2-iodophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | PS-10211-10MG |

5-Bromo-3-fluoro-2-iodophenol |

1805500-75-7 | >95% | 10mg |

£63.00 | 2023-09-08 | |

| Alichem | A013017682-1g |

5-Bromo-3-fluoro-2-iodophenol |

1805500-75-7 | 97% | 1g |

1,475.10 USD | 2021-06-25 | |

| abcr | AB516721-1 g |

5-Bromo-3-fluoro-2-iodophenol, 95%; . |

1805500-75-7 | 95% | 1g |

€511.70 | 2023-04-17 | |

| Alichem | A013017682-250mg |

5-Bromo-3-fluoro-2-iodophenol |

1805500-75-7 | 97% | 250mg |

475.20 USD | 2021-06-25 | |

| Key Organics Ltd | PS-10211-100MG |

5-Bromo-3-fluoro-2-iodophenol |

1805500-75-7 | >95% | 100mg |

£146.00 | 2023-09-08 | |

| Key Organics Ltd | PS-10211-20MG |

5-Bromo-3-fluoro-2-iodophenol |

1805500-75-7 | >95% | 20mg |

£76.00 | 2023-04-05 | |

| Key Organics Ltd | PS-10211-50MG |

5-Bromo-3-fluoro-2-iodophenol |

1805500-75-7 | >95% | 50mg |

£102.00 | 2023-09-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265178-1g |

5-Bromo-3-fluoro-2-iodophenol |

1805500-75-7 | 97% | 1g |

¥3499 | 2023-04-09 | |

| 1PlusChem | 1P00KCD4-5g |

5-Bromo-3-fluoro-2-iodophenol |

1805500-75-7 | 97% | 5g |

$881.00 | 2025-03-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00788198-1g |

5-Bromo-3-fluoro-2-iodophenol |

1805500-75-7 | 97% | 1g |

¥3552.0 | 2023-03-31 |

5-bromo-3-fluoro-2-iodophenol 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

1805500-75-7 (5-bromo-3-fluoro-2-iodophenol) 関連製品

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1805500-75-7)5-bromo-3-fluoro-2-iodophenol

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):168.0/287.0/812.0